molecular formula C15H24O2 B14677042 1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene CAS No. 29886-96-2

1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene

Cat. No.: B14677042
CAS No.: 29886-96-2
M. Wt: 236.35 g/mol
InChI Key: ZGNMAGBUXLWHOL-UHFFFAOYSA-N
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Description

1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3,3-dimethoxy-2-methylpropyl group and a 1-methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Dimethoxypropyl)-4-(1-methylethyl)benzene
  • 1-(3,3-Dimethoxy-2-methylpropyl)benzene
  • 4-(1-Methylethyl)benzene

Uniqueness

1-(3,3-Dimethoxy-2-methylpropyl)-4-(1-methylethyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Comparing its properties with similar compounds can highlight differences in reactivity, stability, and biological activity.

Properties

CAS No.

29886-96-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(3,3-dimethoxy-2-methylpropyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C15H24O2/c1-11(2)14-8-6-13(7-9-14)10-12(3)15(16-4)17-5/h6-9,11-12,15H,10H2,1-5H3

InChI Key

ZGNMAGBUXLWHOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C(OC)OC

Origin of Product

United States

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